

Application Notes and Protocols for Checkerboard Synergy Testing of Anti-infective Agents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Anti-infective agent 2*

Cat. No.: *B12415646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The checkerboard assay is a widely used *in vitro* method to assess the interaction between two anti-infective agents when used in combination against a specific microorganism. This technique allows for the determination of whether the combination results in synergy, additivity/indifference, or antagonism. Understanding these interactions is crucial in drug development for designing effective combination therapies, overcoming antimicrobial resistance, and minimizing potential adverse effects.

The primary output of the checkerboard assay is the Fractional Inhibitory Concentration Index (FICI), a numerical value that quantifies the nature of the interaction between the two tested agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle of the Checkerboard Assay

The checkerboard assay involves exposing a standardized microbial inoculum to a two-dimensional array of serial dilutions of two anti-infective agents in a microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent is serially diluted along the y-axis (rows).[\[2\]](#)[\[3\]](#) This creates a "checkerboard" pattern of wells containing various concentrations of both agents, as well as wells with each agent alone to determine their

individual Minimum Inhibitory Concentrations (MICs).[\[3\]](#)[\[4\]](#) After incubation, the growth in each well is assessed, and the FICI is calculated to determine the nature of the interaction.

Experimental Protocol

This protocol provides a detailed methodology for performing a checkerboard assay for synergy testing of antibacterial agents. Modifications may be required for other types of microorganisms (e.g., fungi, viruses) or specific agents.

Materials

- 96-well sterile microtiter plates (flat-bottom)
- Anti-infective agent A (stock solution of known concentration)
- Anti-infective agent B (stock solution of known concentration)
- Test microorganism
- Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB for bacteria)[\[5\]](#)
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile reservoirs and multichannel pipettes
- Spectrophotometer or McFarland turbidity standards[\[6\]](#)
- Incubator

Preparation of Microbial Inoculum

- From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism using a sterile loop or swab.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white card with black lines,

or more accurately using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).^[7] A 0.5 McFarland standard corresponds to approximately 1.5×10^8 CFU/mL for many bacteria.^[6]

- Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate. This typically involves a 1:100 or 1:150 dilution of the 0.5 McFarland suspension.^{[2][8]}

Preparation of Anti-infective Agent Dilutions

- Agent A (Diluted Horizontally):
 - Prepare a stock solution of Agent A at a concentration that is 4 times the highest concentration to be tested.
 - In a 96-well plate, add 50 μ L of sterile broth to all wells in rows A-H of columns 2-11.
 - Add 100 μ L of the Agent A stock solution to column 1 of rows A-H.
 - Perform a 2-fold serial dilution by transferring 50 μ L from column 1 to column 2, mixing, and then transferring 50 μ L from column 2 to column 3, and so on, up to column 10. Discard 50 μ L from column 10. Column 11 will serve as the growth control (no Agent A). Column 12 will contain only Agent B dilutions.
- Agent B (Diluted Vertically):
 - Prepare a stock solution of Agent B at a concentration that is 4 times the highest concentration to be tested.
 - Add 50 μ L of the Agent B stock solution to all wells in row A (columns 1-11).
 - Perform a 2-fold serial dilution by transferring 50 μ L from row A to row B, mixing, and then transferring 50 μ L from row B to row C, and so on, up to row G. Discard 50 μ L from row G. Row H will serve as the growth control (no Agent B).

Inoculation and Incubation

- Add 100 μ L of the prepared microbial inoculum (at 5×10^5 CFU/mL) to each well of the microtiter plate (rows A-H, columns 1-11).[2]
- The final volume in each well will be 200 μ L.
- Include appropriate controls:
 - Growth Control: A well containing only broth and the microbial inoculum (e.g., well H11).
 - Sterility Control: A well containing only broth (no inoculum, no agents).
 - Agent A MIC: Row H will contain serial dilutions of Agent A only.
 - Agent B MIC: Column 11 will contain serial dilutions of Agent B only.
- Seal the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).[2]

Reading the Results

- After incubation, examine the plate for microbial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the anti-infective agent that completely inhibits visible growth.
- The MIC of Agent A alone (MICA) is determined from the wells in row H.
- The MIC of Agent B alone (MICB) is determined from the wells in column 11.
- For the combination wells, the MIC of the combination is the concentration of the agents in the first well showing no growth. There may be multiple such wells.

Data Presentation and Analysis

Fractional Inhibitory Concentration Index (FICI) Calculation

The FICI is calculated for each well that shows no growth. The formula is as follows:[1][2][3]

$$\text{FICI} = \text{FICA} + \text{FICB}$$

Where:

- $FICA = (\text{MIC of Agent A in combination}) / (\text{MIC of Agent A alone})$
- $FICB = (\text{MIC of Agent B in combination}) / (\text{MIC of Agent B alone})$

The lowest FICI value is typically reported as the result of the interaction.

Interpretation of FICI Values

The calculated FICI value is used to classify the interaction between the two agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

FICI Value	Interpretation
≤ 0.5	Synergy
$> 0.5 \text{ to } 4.0$	Additive/Indifference
> 4.0	Antagonism

Note: Some literature may use slightly different ranges for interpretation. It is important to be consistent and cite the reference for the interpretation criteria used.

Example Data and Calculation

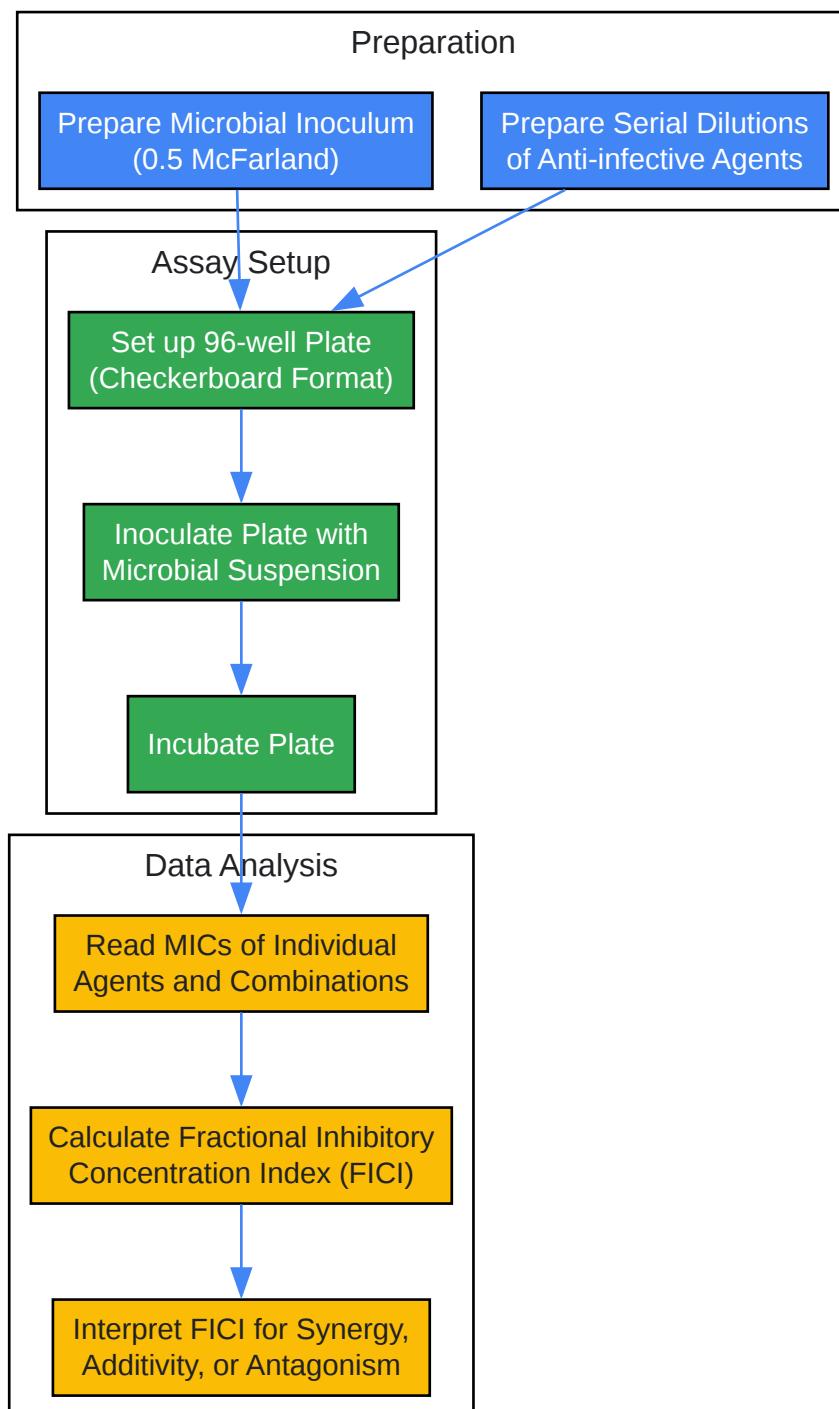
Table 1: Example Checkerboard Assay Results (MICs in $\mu\text{g/mL}$)

Agent B ($\mu\text{g}/\text{mL}$)	16	8	4	2	1	0.5	0.25	0.125	0 (MICA)
8	-	-	-	-	-	+	+	+	+
4	-	-	-	-	+	+	+	+	+
2	-	-	-	+	+	+	+	+	+
1	-	-	+	+	+	+	+	+	+
0.5	-	+	+	+	+	+	+	+	+
0.25	+	+	+	+	+	+	+	+	+
0.125	+	+	+	+	+	+	+	+	+
0 (MICB)	+	+	+	+	+	+	+	+	Growth

'-' indicates no growth; '+' indicates growth.

From the table:

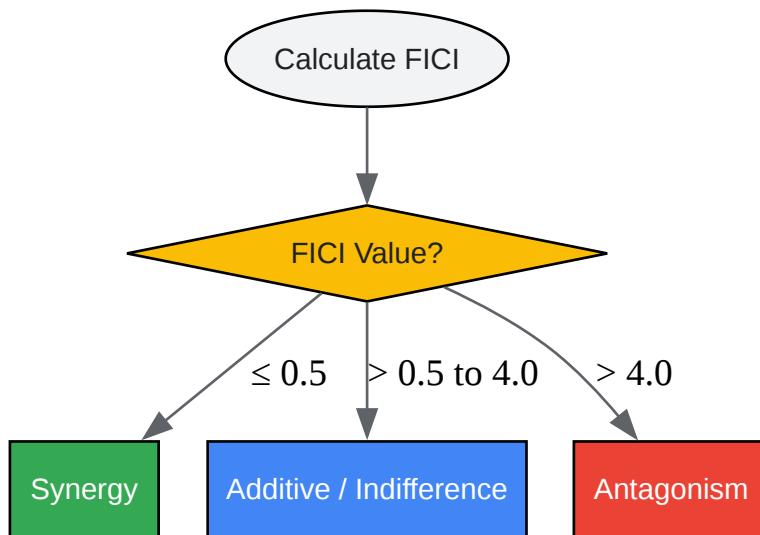
- MIC of Agent A alone (MICA) = 1 $\mu\text{g}/\text{mL}$
- MIC of Agent B alone (MICB) = 2 $\mu\text{g}/\text{mL}$


Table 2: FICI Calculations for Wells with No Growth

Agent A in Combination ($\mu\text{g}/\text{mL}$)	Agent B in Combination ($\mu\text{g}/\text{mL}$)	FICA	FICB	FICI
0.5	1	$0.5 / 1 = 0.5$	$1 / 2 = 0.5$	1.0
0.25	2	$0.25 / 1 = 0.25$	$2 / 2 = 1.0$	1.25
0.125	0.5	$0.125 / 1 = 0.125$	$0.5 / 2 = 0.25$	0.375

The lowest FICI is 0.375. Therefore, the combination of Agent A and Agent B demonstrates synergy.

Visualizations


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the checkerboard synergy assay.

FICI Interpretation Logic

[Click to download full resolution via product page](#)

Caption: Logic for interpreting FICI values in synergy testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. calslab.snu.ac.kr [calslab.snu.ac.kr]

- 5. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. altuner.me [altuner.me]
- 8. scispace.com [scispace.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Checkerboard Synergy Testing of Anti-infective Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415646#anti-infective-agent-2-checkerboard-assay-for-synergy-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com